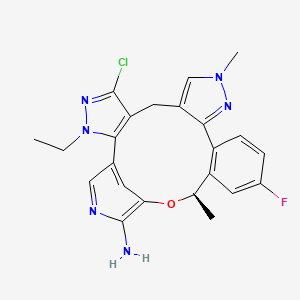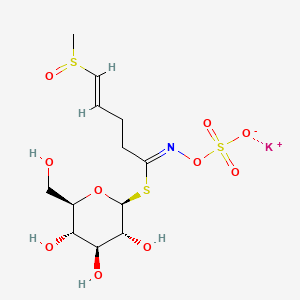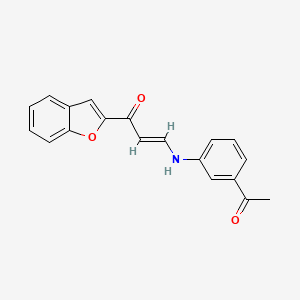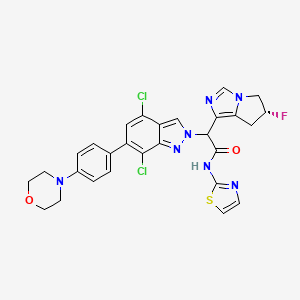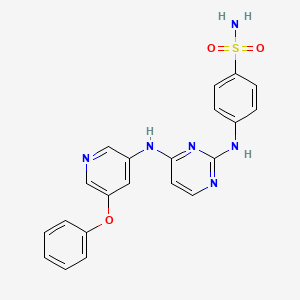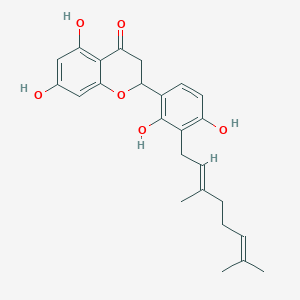
Ppo-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ppo-IN-10 is a compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. It is a selective inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme. This compound has shown promise in both pharmaceutical and agricultural applications, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ppo-IN-10 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. One common synthetic route involves the use of a copper-catalyzed Ullmann ether synthesis, which requires high temperatures (around 200°C) and specific solvents like 1,4-dimethoxybenzene . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ppo-IN-10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activity as a protoporphyrinogen oxidase inhibitor.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ppo-IN-10 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: this compound is employed in studies related to plant physiology and stress responses, as it inhibits the biosynthesis of chlorophyll.
Wirkmechanismus
Ppo-IN-10 exerts its effects by inhibiting the activity of protoporphyrinogen oxidase, an enzyme crucial for the biosynthesis of chlorophyll and heme. The inhibition leads to the accumulation of protoporphyrin IX, a photosensitizer that generates singlet oxygen in the presence of light, causing lipid peroxidation and cell damage . This mechanism is particularly useful in both agricultural and medical applications, where selective inhibition of the enzyme is desired.
Vergleich Mit ähnlichen Verbindungen
Ppo-IN-10 is unique in its high selectivity and potency as a protoporphyrinogen oxidase inhibitor. Similar compounds include:
Protoporphyrinogen oxidase inhibitors: These compounds share a similar mechanism of action but may differ in their selectivity and potency.
Tyrosinase inhibitors: While they also inhibit oxidative enzymes, they target different substrates and have distinct applications.
Catechol oxidase inhibitors: These compounds inhibit catechol oxidase, another enzyme involved in oxidative reactions, but with different biological roles.
Eigenschaften
Molekularformel |
C21H19Cl2F4N3O2 |
|---|---|
Molekulargewicht |
492.3 g/mol |
IUPAC-Name |
N-butyl-1-[2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-fluorophenyl]-2-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19Cl2F4N3O2/c1-2-3-5-28-19(31)12-4-6-30(20(12)32)17-8-13(16(24)9-14(17)22)18-15(23)7-11(10-29-18)21(25,26)27/h7-10,12H,2-6H2,1H3,(H,28,31) |
InChI-Schlüssel |
FDVBJKRXYFPNIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1CCN(C1=O)C2=C(C=C(C(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



